Benclothiaz

Vue d'ensemble

Description

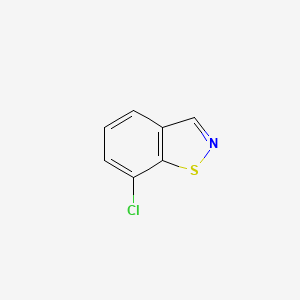

Benclothiaz is a useful research compound. Its molecular formula is C7H4ClNS and its molecular weight is 169.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Isothiazoles, a class of compounds to which benclothiaz belongs, are widely utilized in medicinal chemistry due to their unique properties . They are known to interact with various biological targets, influencing a range of biochemical pathways .

Mode of Action

Generally, isothiazoles interact with their targets, leading to changes in cellular processes . The presence of two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship in isothiazoles contributes to their unique reactivity .

Biochemical Pathways

Isothiazoles, in general, are known to influence a variety of biochemical pathways due to their high biological activity .

Result of Action

Isothiazoles are known for their high biological activity and are used as effective drugs and plant protection chemicals .

Analyse Biochimique

Biochemical Properties

It is known that thiazole derivatives, which include 7-Chlorobenzo[d]isothiazole, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative.

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Activité Biologique

Benclothiaz, a compound belonging to the class of benzothiazole derivatives, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables that illustrate its efficacy against various pathogens and cancer cell lines.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds exhibit significant antibacterial, antifungal, antiviral, and antitumor properties. The structural features of these compounds often influence their biological activities, making them a focal point for medicinal chemistry research.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. The compound has been tested against several bacterial strains and fungi. The following table summarizes the antimicrobial efficacy of this compound compared to other benzothiazole derivatives:

| Compound | Target Organism | Concentration (mg/L) | Inhibition Rate (%) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Escherichia coli | 50 | 72.5 | Disruption of cell membrane integrity |

| Staphylococcus aureus | 50 | 68.3 | Inhibition of protein synthesis | |

| Candida albicans | 100 | 65.0 | Inhibition of ergosterol biosynthesis | |

| Benzothiazole A | Xanthomonas oryzae | 47.6 | 52.4 | Up-regulation of Succinate dehydrogenase expression |

| Benzothiazole B | Ralstonia solanacearum | 100 | 71.6 | Alteration of cell morphology and biofilm inhibition |

Antitumor Activity

The antitumor potential of this compound has been evaluated through various in vitro assays. Research indicates that the compound demonstrates significant cytotoxicity against several cancer cell lines. Notably, the activity is often more pronounced in two-dimensional (2D) assays compared to three-dimensional (3D) models.

Case Study: Antitumor Efficacy

A study conducted on the effect of this compound on human lung cancer cell lines revealed the following IC50 values:

- HCC827 Cell Line : IC50 = 6.26 ± 0.33 μM

- NCI-H358 Cell Line : IC50 = 6.48 ± 0.11 μM

These values indicate a strong potential for this compound as an antitumor agent, particularly in targeting specific cancer types.

The biological activity of this compound can be attributed to its ability to bind to DNA and inhibit key cellular processes:

- DNA Binding : Studies show that this compound binds predominantly within the minor groove of AT-DNA, forming stable complexes that interfere with replication and transcription.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : this compound has been shown to increase ROS levels in treated cells, contributing to its cytotoxic effects.

Applications De Recherche Scientifique

Insecticide Formulations

Benclothiaz is primarily recognized for its insecticidal properties. It is often combined with other active ingredients to enhance its efficacy against a variety of pests. Notable formulations include:

- Combination with Halofenozide : This formulation demonstrates significant effectiveness against beet armyworms. The synergistic effect observed when this compound is mixed with halofenozide leads to improved pest control efficiency .

- Combination with Indoxacarb : Similar to halofenozide, indoxacarb enhances the insecticidal properties of this compound. Studies show that this combination yields a high co-toxicity coefficient, indicating strong synergistic effects against pests like the diamondback moth .

| Formulation | Active Ingredients | Target Pests | Synergistic Effect |

|---|---|---|---|

| This compound + Halofenozide | This compound, Halofenozide | Beet Armyworm | High |

| This compound + Indoxacarb | This compound, Indoxacarb | Diamondback Moth | Very High |

Nematocide Activity

This compound exhibits potent nematocidal activity, making it valuable in managing nematode populations in agricultural settings. Its efficacy has been documented in various studies, highlighting its role in sustainable agricultural practices .

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of this compound in pest management:

- Field Trials : In controlled environments, formulations containing this compound were tested against common agricultural pests. Results indicated that mixtures with optimal ratios (e.g., 7:10 with halofenozide) resulted in significantly higher pest mortality rates compared to single-agent treatments .

- Environmental Impact Assessments : Research has also focused on the environmental safety of this compound formulations. These studies emphasize the importance of using synergistic combinations to minimize pesticide volumes while maximizing efficacy, thus reducing potential environmental harm .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Expanded Spectrum of Activity : Investigating the effectiveness of this compound against a broader range of pests and diseases could enhance its utility in integrated pest management systems.

- Resistance Management : Understanding the mechanisms behind pest resistance to this compound and its combinations will be crucial for developing sustainable agricultural practices.

- Formulation Innovations : Developing new formulations that improve the stability and delivery of this compound in field conditions can further enhance its application efficacy.

Analyse Des Réactions Chimiques

General Information

-

Names : Benclothiaz is also known as MKI 245 or SureCN26420 .

-

IUPAC Name : 7-chloro-1,2-benzothiazole or 7-chloro-1,2-benzisothiazole

Chemical Reactions

While specific chemical reactions of this compound are not detailed in the provided documents, the synthesis of related compounds such as benzothiazoles and benzo[d]isothiazoles can provide some insight.

Reactions of Related Compounds:

-

Reaction with Hydroxyl Radical (OH) : Benzothiazole (BTH) reacts with OH in the gas phase, which is a major loss process in the atmosphere. The reaction involves an attack by OH on BTH, leading to several hydroxybenzothiazole (OHBTH) intermediates and stable products .

-

Synthesis of Benzo[d]isothiazolones :

-

From 2-mercapto-N-substituted benzamides using a catalytic amount of copper(I) iodide .

-

From 2-mercapto-N-substituted benzamides, catalyzed by cobalt phthalocyanine-tetrasodium sulfonate .

-

From 2,2'-disulfanediyldibenzamides, catalyzed by a mononuclear iron (III) complex .

-

From ortho-amidoarylthiols using a catalytic amount of KBr under oxygen atmosphere .

-

Electrochemical synthesis from 2-mercaptobenzamides through intramolecular N-H/S-H coupling .

-

-

Synthesis of Benzo[d]isothiazoles :

-

From aryl tert-butyl sulfoxides, using p-toluenesulfonic acid .

-

Metal-free, visible-light-promoted synthesis from α-amino-oxy acids, facilitated by blue-light irradiation and an acridinium photocatalyst .

-

From 2-bromo-N-arylbenzimidamides using a copper (II) salt under alkaline and aerobic conditions with sulfur powder .

-

From 2-halo-benzamides :

-

Nickel-catalyzed generation of benzo[d]isothiazolones via direct C–H activation, using sulfur powder, nickel(II) trifluoromethanesulfonate, and potassium permanganate .

Data Table

Because there is little available data regarding this compound, the following table summarizes the properties of this compound and the reactions of related compounds.

Hazard Information

Benzothiazole is classified with the following hazards :

-

Toxic if swallowed

-

Harmful if swallowed

-

Toxic in contact with skin

-

Causes serious eye irritation

-

Harmful if inhaled

Propriétés

IUPAC Name |

7-chloro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVKOUBCDZYAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058211 | |

| Record name | Benclothiaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-90-4 | |

| Record name | Benclothiaz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89583-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benclothiaz [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089583904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benclothiaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89583-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCLOTHIAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DF11295Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Benclothiaz an effective insecticide when used in combination with other active ingredients?

A: Research suggests that this compound exhibits a significant synergistic effect when combined with various other insecticides. This means that the combined effect of this compound and another insecticide is greater than the sum of their individual effects. [, , , , , ] This synergy has been observed with a wide range of insecticides, including Dinotefuran [], Bromoantraniliprole [], Indoxacarb [], Thiamethoxam [], Abamectin [], and Pleocidin []. While the exact mechanism of this synergy is not fully elucidated in the provided research, it is likely due to the combined compounds targeting multiple pathways in the insect nervous system, making it more difficult for resistance to develop.

Q2: What are the benefits of using this compound in combination with other insecticides?

A2: Utilizing this compound in combination formulations offers several advantages:

- Broader insecticidal spectrum: The combination of this compound with other insecticides effectively targets a wider range of insect pests compared to using either insecticide alone. [, , , , , ]

- Reduced insecticide usage: The synergistic effect allows for lower doses of each insecticide to be used while maintaining or even improving efficacy. This contributes to minimizing environmental impact and reducing the potential for resistance development. [, , , , , ]

- Improved control efficiency: The combined action of the insecticides leads to enhanced control and suppression of insect populations. [, , , , , ]

- Longer-lasting effects: Formulations containing this compound and another insecticide may offer a longer duration of pest control, reducing the frequency of application. [, , , , , ]

Q3: What types of formulations are suitable for combining this compound with other insecticides?

A3: this compound can be incorporated into various pesticide formulations alongside other active ingredients. Research demonstrates successful formulations include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.